4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Agriculture: It can be used as a fungicide or pesticide due to its biological activity.
Materials Science:
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory properties. These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
It is speculated that the high potency and selectivity of similar compounds might be attributed to the involvement of flexible linkers on either side of the triazole core, which might compel the ligands to enter into the active site of the receptor and maximize non-covalent interactions .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, immune response, and cellular stress response, among others .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may exert a variety of effects at the cellular level, potentially influencing cell growth, immune response, and other cellular functions .
Biochemical Analysis
Biochemical Properties
4-Allyl-5-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with copper surfaces via the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring . These interactions suggest that this compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The sulfur atom of the thiol group and the nitrogen atoms of the triazole ring are key to its binding interactions with enzymes and proteins . These interactions can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl and ethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 1H-1,2,4-Triazole-5(4H)-thione, 4-allyl-3-(3-furyl)-
Uniqueness
4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both allyl and ethyl groups enhances its reactivity and potential for diverse applications compared to other triazole derivatives.
Properties
IUPAC Name |
3-ethyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-3-5-10-6(4-2)8-9-7(10)11/h3H,1,4-5H2,2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZKFSXOSSXLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171782 | |
Record name | 5-Ethyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-78-6 | |
Record name | 5-Ethyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869941-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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